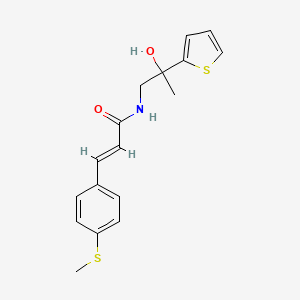

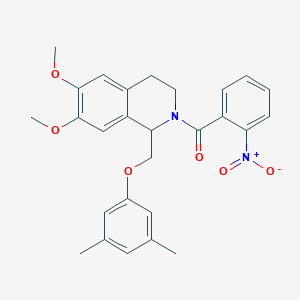

(E)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)-3-(4-(methylthio)phenyl)acrylamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(E)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)-3-(4-(methylthio)phenyl)acrylamide, commonly referred to as HT-01, is a chemical compound that has recently gained attention for its potential applications in scientific research. This compound has been synthesized using various methods and has been shown to have promising effects in various biochemical and physiological processes. In

Wissenschaftliche Forschungsanwendungen

Chemical Reactivity and Rearrangement Studies

The study of acrylamide derivatives often involves exploring their reactivity in various chemical contexts. For example, Yokoyama et al. (1985) investigated the O,N and N,N double rearrangement involving 2-cyano-3-hydroxy-3-(methylthio)acrylamide and 2-cyano-3-methylthio-3(phenylamino)acrylamide, demonstrating complex rearrangement pathways leading to novel cyclic compounds. Such research highlights the potential of acrylamide derivatives in synthesizing heterocyclic compounds with diverse chemical structures and applications (Yokoyama, Hatanaka, & Sakamoto, 1985).

Polymerization and Material Science

Acrylamide derivatives also play a crucial role in polymer science, particularly in the controlled radical polymerization processes. Mori, Sutoh, and Endo (2005) demonstrated the reversible addition−fragmentation chain transfer (RAFT) polymerization of a monosubstituted acrylamide, highlighting the controlled character of polymerization and the production of polymers with narrow polydispersity. This study illustrates the utility of acrylamide derivatives in creating polymers with specific molecular weights and properties, applicable in various material science and biomedical applications (Mori, Sutoh, & Endo, 2005).

Fluorescence and Binding Studies

Further, Meng et al. (2012) synthesized and investigated novel p-hydroxycinnamic acid amides for their fluorescence binding with bovine serum albumin (BSA), showcasing the interaction between acrylamide derivatives and proteins. Such studies are pivotal for understanding how these compounds can be used in biological imaging and as potential therapeutic agents (Meng, Zhu, Zhao, Yu, & Lin, 2012).

Optoelectronic and Sensory Applications

The engineering of organic sensitizers for solar cell applications by Kim et al. (2006) is another area where acrylamide derivatives could find utility. The development of novel organic sensitizers with enhanced photovoltaic performance suggests the potential of acrylamide derivatives in optoelectronic applications, showcasing their adaptability in the development of energy-efficient materials (Kim, Lee, Kang, Ko, Yum, Fantacci, De Angelis, Di Censo, Nazeeruddin, & Grätzel, 2006).

Eigenschaften

IUPAC Name |

(E)-N-(2-hydroxy-2-thiophen-2-ylpropyl)-3-(4-methylsulfanylphenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO2S2/c1-17(20,15-4-3-11-22-15)12-18-16(19)10-7-13-5-8-14(21-2)9-6-13/h3-11,20H,12H2,1-2H3,(H,18,19)/b10-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAKJRNBFCPWGFU-JXMROGBWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C=CC1=CC=C(C=C1)SC)(C2=CC=CS2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(CNC(=O)/C=C/C1=CC=C(C=C1)SC)(C2=CC=CS2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-N'-[3-(2-oxopiperidin-1-yl)phenyl]oxamide](/img/structure/B2984629.png)

![3-(3-Chlorophenyl)-6-({[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2984631.png)

![(Z)-methyl 2-((2,6-difluorobenzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2984632.png)

![(E)-N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2984640.png)

![2-[3-(Dimethylamino)-2-hydroxypropoxy]aniline](/img/structure/B2984642.png)

![4-(2-ethylbutanoyl)-N-[3-(trifluoromethyl)benzyl]-1H-pyrrole-2-carboxamide](/img/structure/B2984643.png)

![N-(2-methoxybenzyl)-7-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2984644.png)